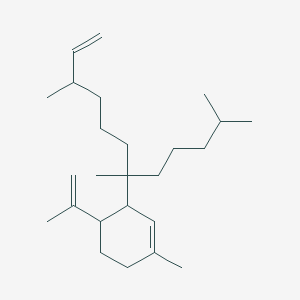
Aglacin K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aglacin K is a natural product found in Aglaia tomentosa with data available.
Applications De Recherche Scientifique
Aglacin K: A Unique Lignan Compound
Aglacin K, a unique lignan compound, was identified in the stem bark of Aglaia cordata. It is distinguished by its structure as a tetrahydrofuran lignan, setting it apart from other lignans in the same family. This compound's structure was determined through comprehensive spectroscopic data interpretation, highlighting its uniqueness in the realm of natural products (Wang et al., 2004).
Exploration of Aglacin K Stereoisomers
Further research delved into the synthesis of (±)-aglacin K stereoisomers, showcasing the compound's potential for diverse applications in scientific research. This work signifies the growing interest in exploiting Aglacin K's unique chemical structure for various scientific and possibly therapeutic purposes (Yoda et al., 2007).
Broader Applications of Lignans
While the specific applications of Aglacin K in scientific research are still being explored, the broader family of lignans to which it belongs has been investigated for various purposes. These include potential antimicrobial properties, therapeutic uses, and their role in combating antibiotic resistance. This broader context helps to frame the potential significance of Aglacin K in future scientific research (Li et al., 2015).
Propriétés
Nom du produit |
Aglacin K |
|---|---|
Formule moléculaire |
C24H30O9 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[(3S,4S)-4-[hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H30O9/c1-27-17-7-13(8-18(28-2)23(17)31-5)21(25)15-11-33-12-16(15)22(26)14-9-19(29-3)24(32-6)20(10-14)30-4/h7-10,15-16,21,25H,11-12H2,1-6H3/t15-,16-,21?/m1/s1 |
Clé InChI |
RXZQMOJDZOQMMZ-BLRYKZMTSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C([C@@H]2COC[C@H]2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(C2COCC2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)O |
Synonymes |
7'-hydroxy-3,3',4,4',5,5'-hexamethoxy-7'-keto-9,9'-epoxylignan aglacin K |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




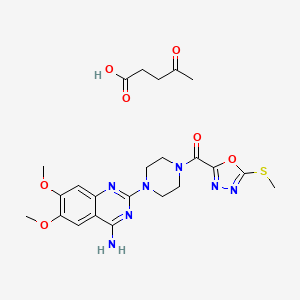
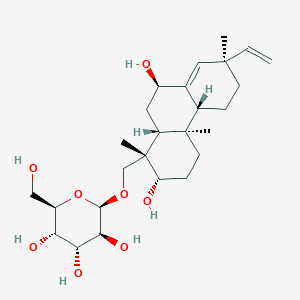
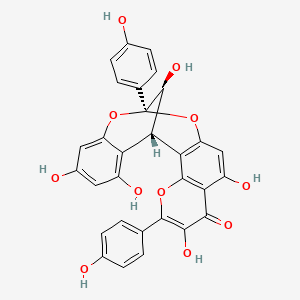
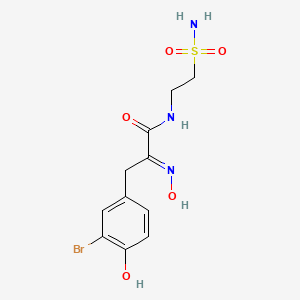
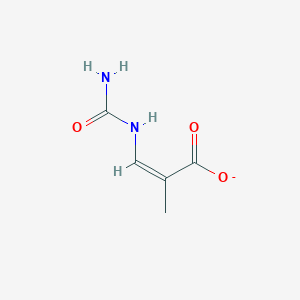
![[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5S,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate](/img/structure/B1259369.png)
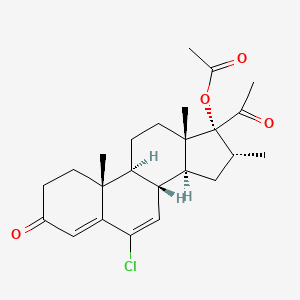
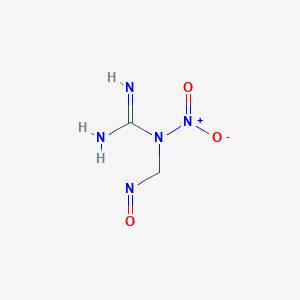
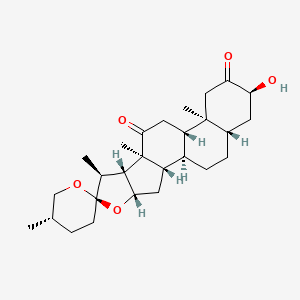
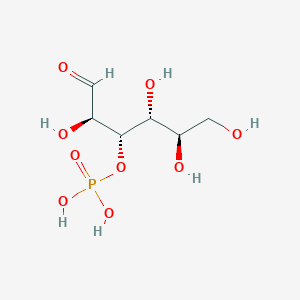
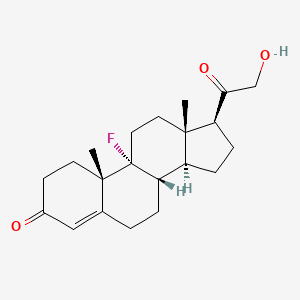
![[1-[(8aS)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]-6-(furan-3-yl)-3-methylhexan-2-yl] hydrogen sulfate](/img/structure/B1259380.png)
